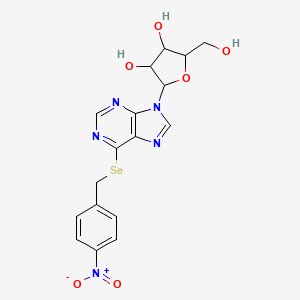![molecular formula C7H6ClN3 B1347189 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 66999-59-5](/img/structure/B1347189.png)
5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is an organic compound belonging to the family of triazolo[4,3-a]pyridines. It is a heterocyclic compound that consists of a nitrogenous five-membered ring, with a chlorine atom attached to the 3-methyl position of the ring. This compound has been studied extensively due to its potential applications in medicinal chemistry and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potentials
- Scientific Field: Pharmacology
- Application Summary: Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific drug and its intended use. However, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues have been reported .
- Results or Outcomes: The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and so on .
Antiviral and Antimicrobial Activities
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents .
- Methods of Application: The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .
- Results or Outcomes: Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity . In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .
Antioxidant Activity
- Scientific Field: Pharmacology
- Application Summary: Triazole derivatives have been found to exhibit antioxidant activity . Antioxidants are significant compounds which reduce or eliminate free radicals and thus protect the cells against oxidative injury .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific compound and its intended use. However, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues have been reported .
- Results or Outcomes: The therapeutic importance of triazole derivatives as antioxidants has been confirmed in the literature .
Pesticide Synthesis
- Scientific Field: Agricultural Chemistry
- Application Summary: Triazolo[4,5-b]pyridine, a similar compound to “5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine”, has been used in the synthesis of pesticides .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific pesticide and its intended use. The details of the synthesis process are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained from the use of these pesticides are not provided in the source .
Heat Shock Protein 70 (HSP70) Inhibitors
- Scientific Field: Biochemistry
- Application Summary: Triazole derivatives have been used in the synthesis of piperidine derivatives, which are novel human heat shock protein 70 (HSP70) inhibitors .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific compound and its intended use. The details of the synthesis process are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained from the use of these inhibitors are not provided in the source .
Pesticide Synthesis
- Scientific Field: Agricultural Chemistry
- Application Summary: 1H-1,2,3-Triazolo[4,5-b]pyridine, a similar compound to “5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine”, has been used in the synthesis of pesticides .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific pesticide and its intended use. The details of the synthesis process are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained from the use of these pesticides are not provided in the source .
Eigenschaften
IUPAC Name |
5-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUJRLNOQMUXKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314922 |
Source


|
| Record name | 5-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
66999-59-5 |
Source


|
| Record name | 66999-59-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(4-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1347120.png)




